3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound featuring a pyrrolo[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves the condensation of appropriate hydrazine derivatives with diketones or aldehydes. One common method includes the reaction of 4-hydroxycoumarin with arylhydrazines, followed by cyclization with triethyl orthoacetate . Another approach involves the use of sodium impregnated on activated chicken eggshells as a green catalyst for the synthesis via a chalcone intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of eco-friendly catalysts and green chemistry principles, such as the utilization of activated chicken eggshells, suggests a move towards more sustainable production techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and hydroxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the phenyl rings .
Scientific Research Applications
3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA through intercalation, leading to changes in cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine
- 2-(2-hydroxyphenyl)-4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methylpyrimidine
Uniqueness
3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-5-methyl-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-21-17(11-7-3-2-4-8-11)14-15(19-20-16(14)18(21)23)12-9-5-6-10-13(12)22/h2-10,17,22H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBKNSKTBPFNBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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